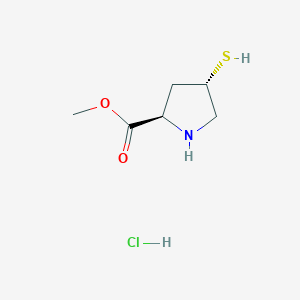![molecular formula C7H11NO2 B15278987 Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a heterocyclic compound that features a unique hexahydrocyclopenta[b][1,4]oxazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This tandem reaction efficiently produces the desired oxazinone structure.
Industrial Production Methods
The use of TFA as a catalyst and the compatibility of the reaction with various functional groups make it a promising candidate for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazinone ring can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, dihydro derivatives, and other functionalized heterocycles .
Aplicaciones Científicas De Investigación
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
PD-128,907: A compound with a similar oxazinone structure, used as a dopamine receptor agonist.
Dihydrobenzoxazinones: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific stereochemistry and the potential for diverse functionalization. This makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(4aR,7aR)-4,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6-3-1-2-5(6)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 |
Clave InChI |
ZRDQKGVWBPVQGX-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C1)OCC(=O)N2 |
SMILES canónico |
C1CC2C(C1)OCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



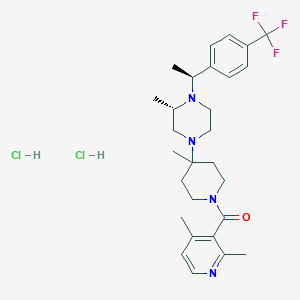
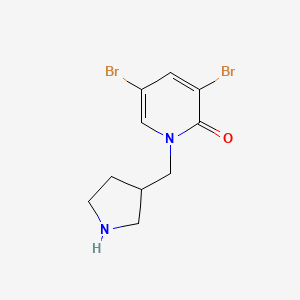
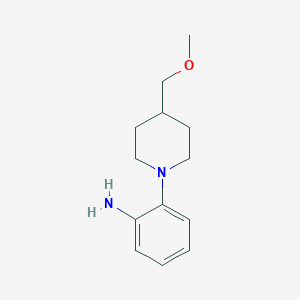

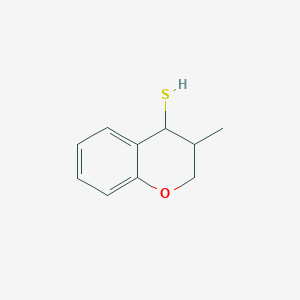
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
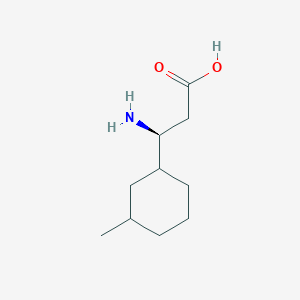


![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
